Raphin1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

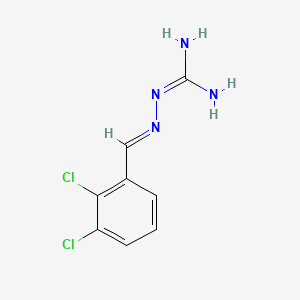

Raphin1 is a useful research compound. Its molecular formula is C8H8Cl2N4 and its molecular weight is 231.08 g/mol. The purity is usually 95%.

The exact mass of the compound 3-((2,3-Dichlorophenyl)methylene)carbazamidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65809. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Raphin1 is a selective inhibitor of the regulatory subunit PPP1R15B (CReP) of protein phosphatase 1 (PP1), which plays a crucial role in regulating cellular protein synthesis and stress responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and therapeutic potential.

This compound exhibits a high selectivity for PPP1R15B over its closely related counterpart, PPP1R15A, with a dissociation constant Kd of approximately 33 nM and over 30-fold selectivity for R15B compared to R15A . The compound's primary action involves inhibiting the dephosphorylation of the translation initiation factor eIF2α, which is critical for protein synthesis regulation.

- Phosphorylation Dynamics : this compound induces a transient increase in eIF2α phosphorylation, leading to a temporary reduction in protein synthesis in various cell types . This effect is particularly pronounced in myeloma cells, where this compound enhances the anti-cancer effects of other treatments like bortezomib by disrupting protein homeostasis .

- Cellular Studies : In vitro studies have shown that at concentrations around 10 μM, this compound effectively inhibits R15B activity without affecting R15A, as evidenced by experiments demonstrating that the inhibition of eIF2α dephosphorylation was absent in R15B knockout cells . The transient nature of eIF2α phosphorylation suggests that recovery mechanisms mediated by R15A can restore normal translation rates following initial inhibition by this compound.

Table 1: Summary of Biological Effects Induced by this compound

Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

- Myeloma Treatment : The inhibition of PPP1R15B by this compound has been shown to activate pro-apoptotic pathways in myeloma cells, suggesting a promising strategy for enhancing the efficacy of existing therapies .

- Neurodegenerative Diseases : In models of Huntington's disease, this compound demonstrated efficacy in reducing toxic protein aggregates, indicating its potential utility in treating neurodegenerative conditions characterized by protein misfolding .

- Mechanistic Insights : Further biochemical assays revealed that this compound not only inhibits dephosphorylation by R15B but also induces conformational changes that protect this phosphatase from degradation . This highlights the compound's multifaceted role in regulating cellular stress responses.

Eigenschaften

CAS-Nummer |

94023-67-3 |

|---|---|

Molekularformel |

C8H8Cl2N4 |

Molekulargewicht |

231.08 g/mol |

IUPAC-Name |

2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine |

InChI |

InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ |

InChI-Schlüssel |

WLTSTDGGFCQWTK-YIXHJXPBSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N |

Isomerische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N |

Key on ui other cas no. |

94023-67-3 |

Piktogramme |

Irritant |

Löslichkeit |

16.2 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.